molecular formula C2H5N5O2 B14631745 N-(Azidomethyl)-N-methylnitramide CAS No. 55680-29-0

N-(Azidomethyl)-N-methylnitramide

Cat. No.: B14631745
CAS No.: 55680-29-0
M. Wt: 131.09 g/mol
InChI Key: IKWAOVLBOJMQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azidomethyl)-N-methylnitramide is an energetic compound of significant interest in the field of advanced materials science, particularly for the development of high-performance energetic binders. It belongs to a class of compounds that combine azido and nitramino (nitramine) explosophoric groups on an ether-containing molecular backbone . This specific combination of functional groups is strategically designed to enhance the energy output of multicomponent energetic materials. Its primary research value lies in its application as an energetic plasticizer. In such formulations, plasticizers can comprise up to 80% of a material's binder system, giving them a profound influence on overall performance . The incorporation of both azide and nitramino groups contributes to a high density, favorable enthalpy of formation, and improved oxygen balance, thereby delivering excellent energetic performance . The inherent stability and flexibility provided by the ether bridge in its structure makes it suitable for operation in a wide temperature range and helps reduce undesirable migration from the polymer matrix . From a synthetic chemistry perspective, modern protocols for related azidonitramino ethers emphasize safety and scalability, often employing aqueous media with phase transfer catalysis to mitigate risks associated with handling energetic azides . Researchers characterize these compounds using spectroscopic methods (such as 1H and 13C NMR, IR) and analyze their thermal behavior via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . Key properties under investigation typically include impact sensitivity, thermal decomposition characteristics, and burning rates . This compound is presented as a liquid, which facilitates its processing and integration into polymeric binders . It is intended for use in research and development of novel, environmentally friendly energetic materials and must be handled by qualified personnel in appropriate laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

55680-29-0

Molecular Formula

C2H5N5O2

Molecular Weight

131.09 g/mol

IUPAC Name

N-(azidomethyl)-N-methylnitramide

InChI

InChI=1S/C2H5N5O2/c1-6(7(8)9)2-4-5-3/h2H2,1H3

InChI Key

IKWAOVLBOJMQRZ-UHFFFAOYSA-N

Canonical SMILES

CN(CN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azidomethyl)-N-methylnitramide typically involves the introduction of the azido group into a precursor molecule. One common method is the reaction of a suitable amine with sodium azide under controlled conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any unreacted starting materials and by-products, ensuring the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(Azidomethyl)-N-methylnitramide undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Azidomethyl)-N-methylnitramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of energetic materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Azidomethyl)-N-methylnitramide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The compound’s reactivity is primarily driven by the presence of the azido group, which can participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Functional Group Analysis

Table 1: Structural and Functional Group Comparisons

Compound Name Key Functional Groups Key Features
N-(Azidomethyl)-N-methylnitramide Azide (-N₃), Nitramide (-N(NO₂)-) High energy density; potential for explosive or pharmaceutical applications
N-(Chloromethyl)-N-methylnitramide Chloride (-Cl), Nitramide Less reactive than azide analog; used as a precursor in nitramide synthesis
1,4-Bis(azidomethyl)benzene Azide, Aromatic ring Used in polymer crosslinking and macrocycle synthesis via CuAAC
NDMA (N-Nitrosodimethylamine) Nitroso (-N=O), Amine (-NH-) Carcinogenic contaminant; regulated in pharmaceuticals and water

Physicochemical Properties

Table 3: Stability and Reactivity

Compound Stability Concerns Reactivity Highlights
This compound Thermal instability due to azide group Explosive decomposition risk; reacts via CuAAC or Staudinger ligation
1,3,5-Tris(azidomethyl)benzene Moderate stability in solution Forms triazole-linked polymers under Cu(I) catalysis
NDMA Stable in aqueous environments Degrades under UV light; forms genotoxic intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.